4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a pyrimidine ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized from 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol . The resulting thiazole intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole or pyrimidine rings.
Scientific Research Applications
4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, it might interfere with cell division or induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also feature a thiazole ring and have diverse biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have shown promising antimicrobial and anticancer activities.
Uniqueness
4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a thiazole and pyrimidine ring with chloro, fluoro, and methylsulfanyl groups makes it a versatile scaffold for further chemical modifications and biological studies.
Properties
CAS No. |
917808-24-3 |
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Molecular Formula |
C14H9ClFN3S2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-chloro-4-(3-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H9ClFN3S2/c1-20-14-17-6-5-10(18-14)12-11(19-13(15)21-12)8-3-2-4-9(16)7-8/h2-7H,1H3 |
InChI Key |
KEQCXUOOYUPNAL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(N=C(S2)Cl)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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